molecular formula C15H16N6O3 B12180810 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide

6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide

Cat. No.: B12180810
M. Wt: 328.33 g/mol
InChI Key: QSVCDKYWEUNBOQ-UHFFFAOYSA-N
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Description

6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyrazine core and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-b]pyrazine core, followed by the introduction of the hexanamide side chain and the imidazole group. Key steps may include:

    Cyclization Reactions: Formation of the pyrrolo[3,4-b]pyrazine core through cyclization of appropriate precursors.

    Amidation: Introduction of the hexanamide side chain via amidation reactions.

    Imidazole Introduction: Attachment of the imidazole group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are studied for their biological activity.

    5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives: Known for their potential as mTORC1/mTORC2 dual inhibitors.

Uniqueness

6-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

6-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-(1H-imidazol-2-yl)hexanamide

InChI

InChI=1S/C15H16N6O3/c22-10(20-15-18-7-8-19-15)4-2-1-3-9-21-13(23)11-12(14(21)24)17-6-5-16-11/h5-8H,1-4,9H2,(H2,18,19,20,22)

InChI Key

QSVCDKYWEUNBOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)NC(=O)CCCCCN2C(=O)C3=NC=CN=C3C2=O

Origin of Product

United States

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